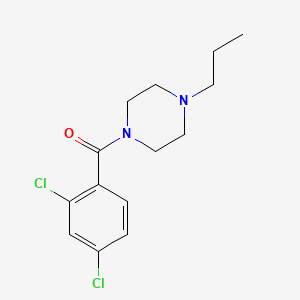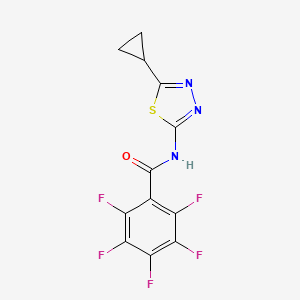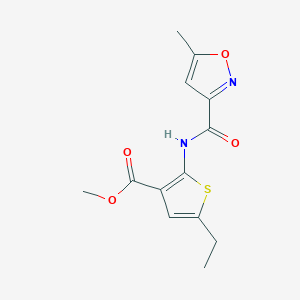![molecular formula C16H23ClN2O4S B4431936 4-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-BUTANONE](/img/structure/B4431936.png)
4-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-BUTANONE
Descripción general
Descripción
4-(4-Chloro-2-methylphenoxy)-1-[4-(methylsulfonyl)piperazino]-1-butanone is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group and a piperazine ring substituted with a methylsulfonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-1-[4-(methylsulfonyl)piperazino]-1-butanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol. This intermediate is then reacted with butyric acid to form 4-(4-chloro-2-methylphenoxy)butanoic acid.
Piperazine Substitution: The phenoxy intermediate is then reacted with piperazine in the presence of a suitable base to form 1-[4-(4-chloro-2-methylphenoxy)butanoyl]piperazine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chloro-2-methylphenoxy)-1-[4-(methylsulfonyl)piperazino]-1-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to remove the methylsulfonyl group or reduce the carbonyl group to an alcohol.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dechlorinated products.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
4-(4-Chloro-2-methylphenoxy)-1-[4-(methylsulfonyl)piperazino]-1-butanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-1-[4-(methylsulfonyl)piperazino]-1-butanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chloro-2-methylphenoxy)butanoic acid: A related compound with similar structural features but lacking the piperazine and methylsulfonyl groups.
(4-Chloro-2-methylphenoxy)acetic acid: Another similar compound used as a herbicide with a simpler structure.
Uniqueness
4-(4-Chloro-2-methylphenoxy)-1-[4-(methylsulfonyl)piperazino]-1-butanone is unique due to its combination of a chlorinated phenoxy group, a piperazine ring, and a methylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-1-(4-methylsulfonylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-13-12-14(17)5-6-15(13)23-11-3-4-16(20)18-7-9-19(10-8-18)24(2,21)22/h5-6,12H,3-4,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTXLWSTVQWARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenoxy-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4431853.png)


METHANONE](/img/structure/B4431875.png)
![N-[(3-chlorophenyl)methyl]-2-phenoxyacetamide](/img/structure/B4431878.png)


![N-[1-(2,4-dimethylphenyl)ethyl]-5-methylthiophene-2-carboxamide](/img/structure/B4431903.png)
![N-[4-(piperidine-1-carbonyl)phenyl]adamantane-1-carboxamide](/img/structure/B4431908.png)


![2,2-dimethyl-N-[1-(pyridin-4-yl)ethyl]propanamide](/img/structure/B4431923.png)

![2-NAPHTHYL[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4431932.png)
